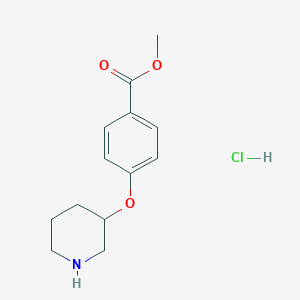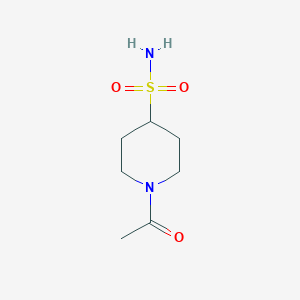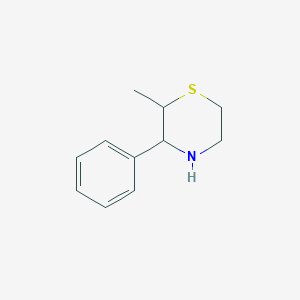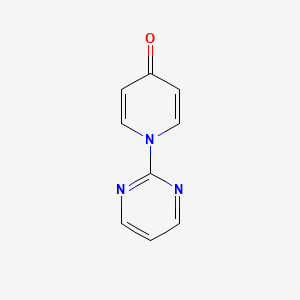
(1-メチル-1H-ピロール-3-イル)メタンアミン
説明
“(1-Methyl-1H-pyrrol-3-YL)methanamine” is a chemical compound with the molecular formula C6H10N2 . It has a molecular weight of 110.16 . The compound is also known by its IUPAC name, (1-methyl-1H-pyrrol-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for “(1-Methyl-1H-pyrrol-3-YL)methanamine” is 1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,4,7H2,1H3 . This code provides a specific description of the compound’s molecular structure.
Physical and Chemical Properties Analysis
“(1-Methyl-1H-pyrrol-3-YL)methanamine” is a liquid at room temperature . It has a molecular weight of 110.16 .
科学的研究の応用
抗真菌作用
“(1-メチル-1H-ピロール-3-イル)メタンアミン”を含むピロール誘導体は、その潜在的な抗真菌作用について研究されています。 ピロール環の真菌酵素との静電相互作用は、真菌の増殖を阻害するために有益である可能性があります .
抗腫瘍剤
ピロールの構造は、多くの抗腫瘍剤における重要な成分です。 メチル化などのピロール環への修飾は、化合物が癌細胞と相互作用し、その増殖を阻害する能力に影響を与える可能性があります .
抗生物質
ピロール化合物は、抗生物質の特性を持つことが知られています。 分子構造におけるピロール環の存在は、化合物が細菌細胞プロセスを標的とし、破壊する能力に寄与する可能性があります .
抗炎症薬
ピロール誘導体の抗炎症の可能性は、別の関心のある分野です。 これらの化合物は、炎症性経路を調節し、炎症関連疾患からの緩和を提供する可能性があります .
コレステロール低下薬
ピロールサブユニットを含む化合物は、コレステロールを低下させる効果と関連付けられています。 これらは、コレステロール合成または代謝に関与する酵素と相互作用する可能性があります .
HIV-1逆転写酵素阻害剤
ピロール誘導体は、HIV-1における逆転写酵素を阻害する能力について調査されており、ウイルス複製を防ぐことで、HIV/AIDSの新しい治療法につながる可能性があります .
プロテインキナーゼ阻害剤
ピロール環は、プロテインキナーゼ阻害剤における一般的なモチーフであり、細胞の増殖や分化など、さまざまな細胞プロセスを調節する上で重要です .
医薬品合成
“(1-メチル-1H-ピロール-3-イル)メタンアミン”の化学構造は、癌細胞に対する細胞毒性特性を持つものを含む、さまざまな医薬品の合成における貴重な構成要素となっています .
Safety and Hazards
作用機序
Target of Action
Pyrrole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific role of these targets can vary widely, depending on the exact structure of the pyrrole derivative and the biological context in which it is acting.
Mode of Action
Pyrrole derivatives are generally known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, which can in turn affect downstream cellular processes.
Biochemical Pathways
Pyrrole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets . For example, some pyrrole derivatives have been reported to inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antibacterial effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its impact on biochemical pathways .
Action Environment
The action, efficacy, and stability of (1-Methyl-1H-pyrrol-3-YL)methanamine can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound . .
特性
IUPAC Name |
(1-methylpyrrol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOLDHBNVDOBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20863-72-3 | |
| Record name | (1-methyl-1H-pyrrol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)


![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)



![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)


